Cas no 93379-48-7 ((-)-Taddol)

(-)-Taddol is a chiral diol derived from tartaric acid, widely utilized as a ligand in asymmetric synthesis and catalysis. Its rigid C2-symmetric structure enhances stereoselectivity in reactions such as enantioselective additions, alkylations, and Diels-Alder cyclizations. The compound’s high configurational stability and ability to form stable complexes with metals like titanium or aluminum make it valuable for producing optically active intermediates. (-)-Taddol is particularly effective in mediating asymmetric transformations with excellent enantiomeric excess, offering reproducibility and predictable outcomes. Its versatility and reliability in chiral induction have established it as a staple in academic and industrial applications for fine chemical and pharmaceutical synthesis.
(-)-Taddol structure
(-)-Taddol structure
Product Name:(-)-Taddol
CAS No:93379-48-7
MF:C31H30O4
MW:466.567509174347
MDL:MFCD00064467
CID:61624
PubChem ID:24856048
Update Time:2025-06-11

(-)-Taddol Chemical and Physical Properties

Names and Identifiers

    • ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
    • (-)-trans-alpha,alpha'-(Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
    • (-)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane
    • (4R,5R)-(-)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol
    • (-)-Taddol
    • [(4R,5R)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol
    • (-)-2,3-O-Isopropylidene-1,1,4,4-Tetraphenyl-L-Threitol
    • (4R,5R)-(-)-2,2-Dimethyl-α,α,α&#039
    • ,α&#039
    • -tetraphenyl-1,3-dioxolane-4,5-dimethanol (R,R)-TADDOL
    • TADDOL
    • (-)-trans-α,α'-(2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
    • (2R,3R)-2,3-O-Isopropylidene-1,1,4,4-tetraphenyl-1,2,3,4-butanetetrol
    • (4R,5R)-2,2-Dimethyl-α4,α4,α5,α5-tetraphenyl-1,3-dioxolane-4,5-dimethanol (ACI)
    • 1,3-Dioxolane-4,5-dimethanol, 2,2-dimethyl-α,α,α′,α′-tetraphenyl-, (4R,5R)- (9CI)
    • 1,3-Dioxolane-4,5-dimethanol, 2,2-dimethyl-α,α,α′,α′-tetraphenyl-, (4R-trans)- (ZCI)
    • (-)-trans-α,α′-(2,2-Dimethyl-1,3-dioxane-4,5-diyl)bis(diphenylmethanol)
    • (2R,3R)-(-)-1,1,4,4-Tetraphenyl-2,3-(2-propylidenedioxy)butane-1,4-diol
    • (4R,5R)-2,2-Dimethyl-α,α,α′,α′-tetraphenyl-1,3-dioxolane-4,5-dimethanol
    • (4R,trans)-2,2-Dimethyl-α,α,α′,α′-tetraphenyl-1,3-dioxolan-4,5-dimethanol
    • (R,R)-2,2-Dimethyl-α,α,α′,α′-tetraphenyl-1,3-dioxolane-4,5-dimethanol
    • (R,R)-Taddol
    • Taddol I
    • W-204081
    • DTXSID30369334
    • AC-27904
    • A1-24352
    • NCGC00090592-02
    • MFCD00064467
    • (-)-trans-Alpha,alpha'-(2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
    • (4R,5R)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyldioxolane-4,5-dimethanol
    • B1614
    • AC1010
    • (4R,5R)-2,2-Dimethyl- alpha , alpha , alpha ', alpha '-tetraphenyldioxolane-4,5-dimethanol
    • CS-W009636
    • [(4R,5R)-5-(hydroxydiphenylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]diphenylmethanol
    • 93379-48-7
    • C31H30O4
    • (4R,5R)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyldioxolane-4,5-dimethanol, 97%
    • [5-(hydroxydiphenylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]diphenylmethanol
    • 2,3-O-ISOPROPYLIDENE-1,1,4,4-TETRAPHENYL-L-THREITOL
    • SCHEMBL2504692
    • [(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(diphenylmethanol)
    • AKOS015895700
    • MDL: MFCD00064467
    • Inchi: 1S/C31H30O4/c1-29(2)34-27(30(32,23-15-7-3-8-16-23)24-17-9-4-10-18-24)28(35-29)31(33,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22,27-28,32-33H,1-2H3/t27-,28-/m1/s1
    • InChI Key: OWVIRVJQDVCGQX-VSGBNLITSA-N
    • SMILES: C(C1C=CC=CC=1)(C1C=CC=CC=1)([C@@H]1OC(C)(C)O[C@H]1C(C1C=CC=CC=1)(C1C=CC=CC=1)O)O

Computed Properties

  • Exact Mass: 466.21400
  • Monoisotopic Mass: 466.214
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 6
  • Complexity: 574
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 5.2
  • Topological Polar Surface Area: 58.9A^2

Experimental Properties

  • Color/Form: Not available
  • Density: 1.0864 (rough estimate)
  • Melting Point: 194.0 to 198.0 deg-C
  • Boiling Point: 633.2 ℃ at 760 mmHg
  • Flash Point: 336.7℃
  • Refractive Index: -69 ° (C=1, CHCl3)
  • PSA: 58.92000
  • LogP: 5.37870
  • Solubility: Not available
  • Specific Rotation: -65.5 º (c=1, CHCl3)
  • Optical Activity: [α]19/D −62.6°, c = 1 in chloroform

(-)-Taddol Security Information

(-)-Taddol Customs Data

  • HS CODE:29329970
  • Customs Data:

    China Customs Code:

    29329970

(-)-Taddol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
600625-1g
(-)-Taddol
93379-48-7 97%
1g
¥100.0 2024-07-19
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
600625-5g
(-)-Taddol
93379-48-7 97%
5g
¥250.0 2024-07-19
Chemenu
CM196307-25g
((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
93379-48-7 97%
25g
$284 2021-08-05
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
600625-10g
(-)-Taddol
93379-48-7 97%
10g
¥405.0 2024-07-19
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
600625-100g
(-)-Taddol
93379-48-7 97%
100g
¥2400.0 2024-07-19
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
600625-25g
(-)-Taddol
93379-48-7 97%
25g
¥950.0 2024-07-19
Apollo Scientific
OR8725-5g
(4R,5R)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyldioxolane-4,5-dimethanol
93379-48-7 96%
5g
£56.00 2025-02-20
Apollo Scientific
OR8725-25g
(4R,5R)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyldioxolane-4,5-dimethanol
93379-48-7 96%
25g
£153.00 2025-02-20
ChemScence
CS-W009636-5g
((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
93379-48-7 99.85%
5g
$44.0 2022-04-26
ChemScence
CS-W009636-10g
((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
93379-48-7 99.85%
10g
$77.0 2022-04-26

(-)-Taddol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Water Solvents: Ethyl acetate
Reference
New types of soluble polymer-supported bisphosphine ligands with a cyclobutane backbone for Pd-catalyzed enantioselective allylic substitution reactions
Zhao, Dongbo; Sun, Jie; Ding, Kuiling, Chemistry - A European Journal, 2004, 10(23), 5952-5963

Production Method 2

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
Design of a new chiral host compound, trans-4,5-bis(hydroxydiphenylmethyl)-2,2-dimethyl-1,3-dioxacyclopentane. An effective optical resolution of bicyclic enones through host-guest complex formation
Toda, Fumio; Tanaka, Koichi, Tetrahedron Letters, 1988, 29(5), 551-4

Production Method 3

Reaction Conditions
1.1 Reagents: Magnesium iodide Solvents: Tetrahydrofuran ;  reflux; 1 h, reflux; reflux → rt
1.2 rt; 20 °C; 1.5 h, 20 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
Chiral phosphonitrile super base catalysts based on chiral diamine spiro skeleton prepared with chiral o-dicarboxylic acid as raw material, their preparation methods and applications in organic synthesis reaction.
, China, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt; 1 h, reflux; reflux → rt
1.2 Solvents: Tetrahydrofuran ;  < 20 °C; 1.5 h, reflux
Reference
Design of Highly Stable Iminophosphoranes as Recyclable Organocatalysts: Application to Asymmetric Chlorinations of Oxindoles
Gao, Xing; Han, Jianwei; Wang, Limin, Organic Letters, 2015, 17(18), 4596-4599

Production Method 5

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran ;  1 h, rt; 6 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
Enantioselective catalysis of the hetero-Diels-Alder reaction between Brassard's diene and aldehydes by hydrogen-bonding activation: a one-step synthesis of (S)-(+)-dihydrokawain
Du, Haifeng; Zhao, Dongbo; Ding, Kuiling, Chemistry - A European Journal, 2004, 10(23), 5964-5970

Production Method 6

Reaction Conditions
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  rt; 2 h, rt → 80 °C; 80 °C → 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 12 h, reflux; reflux → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
Palladium-catalyzed Si-C bond-forming silylation of aryl iodides with hydrosilanes: an enhanced enantioselective synthesis of silicon-stereogenic silanes by desymmetrization
Chen, Li; Huang, Jiang-Bo; Xu, Zheng; Zheng, Zhan-Jiang; Yang, Ke-Fang; et al, RSC Advances, 2016, 6(71), 67113-67117

Production Method 7

Reaction Conditions
1.1 Reagents: 1H-Phosphole, 2,5-dihydro-3-methyl-1-(2-methylpropyl)-, 1-oxide Solvents: Hexane ,  Ethyl acetate ;  3 h, 26 °C
Reference
A Case Study on the Resolution of the 1-i-Butyl-3-methyl-3-phospholene 1-Oxide via Diastereomeric Complex Formation Using TADDOL Derivatives and via Diastereomeric Coordination Complexes Formed from the Calcium Salts of O,O'-Diaroyl-(2R,3R)-tartaric Acids
Bagi, Peter; Fekete, Andras; Kallay, Mihaly; Hessz, Dora; Kubinyi, Miklos; et al, Heteroatom Chemistry, 2015, 26(1), 79-90

Production Method 8

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  cooled; 1.5 h, reflux; reflux → rt
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Tartaric acid framework-based chiral guanidine catalyst and preparation method and application thereof
, China, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  1.5 h, reflux
Reference
Development of tartaric acid derived chiral guanidines and their application to catalytic enantioselective α-hydroxylation of β-dicarbonyl compounds
Zou, Liwei; Wang, Baomin; Mu, Hongfang; Zhang, Huanrui; Song, Yuming; et al, Organic Letters, 2013, 15(12), 3106-3109

Production Method 10

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran ;  8 h
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
Quaternary phosphonium salt compound and preparation method thereof from tartaric acid
, China, , ,

Production Method 11

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  10 min, 0 °C; 1 h, reflux; reflux → rt
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
New tartrate based cyclic phosphoric acids as organocatalysts in Mannich reactions
Budragchaa, Tuvshinjargal; Abraham, Michael; Schoefberger, Wolfgang; Roller, Alexander; Widhalm, Michael, Asymmetric Catalysis, 2016, 3(1), 1-14

Production Method 12

Reaction Conditions
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  reflux; 1 h, reflux; overnight, rt
1.2 Solvents: Tetrahydrofuran ;  0 °C; 1.5 h, 0 °C → reflux
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
Chiral Phosphine-Phosphite Ligands in Asymmetric Gold Catalysis: Highly Enantioselective Synthesis of Furo[3,4-d]-Tetrahydropyridazine Derivatives through [3+3]-Cycloaddition
Du, Qingwei; Neudoerfl, Joerg-Martin; Schmalz, Hans-Guenther, Chemistry - A European Journal, 2018, 24(10), 2379-2383

Production Method 13

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran ;  30 min, -20 °C; -20 °C → rt; 24 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  -20 °C
Reference
Enantioselective Direct Synthesis of syn- and anti-α,β-Dihydroxy γ-Keto Esters Using a Dinuclear Zinc-AzePhenol Complex
Zhang, Zhao-Fei; Yang, Xiao-Chao; Lu, Hui-Jie; Wang, Min-Can, European Journal of Organic Chemistry, 2018, 2018(6), 785-793

(-)-Taddol Raw materials

(-)-Taddol Preparation Products

(-)-Taddol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:93379-48-7)(-)-Taddol
Order Number:A844576
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:03
Price ($):212.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:93379-48-7)(-)-Taddol
Order Number:1661378
Stock Status:in Stock
Quantity:Company Customization
Purity:98%
Pricing Information Last Updated:Monday, 14 April 2025 21:49
Price ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:93379-48-7)(4R,5R)-2,2-二甲基-a,a,a,a-四苯基-1,3-二氧戊环-4,5-二甲醇
Order Number:LE1661378
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:31
Price ($):discuss personally
Email:18501500038@163.com

(-)-Taddol Related Literature

Additional information on (-)-Taddol

Comprehensive Guide to (-)-Taddol (CAS No. 93379-48-7): Properties, Applications, and Innovations

In the realm of asymmetric synthesis and chiral auxiliaries, (-)-Taddol (CAS No. 93379-48-7) stands out as a pivotal compound. This enantiomerically pure diol, derived from tartaric acid, has garnered significant attention for its versatility in organic chemistry, particularly in stereoselective reactions. Researchers and industries alike value (-)-Taddol for its ability to act as a chiral ligand, catalyst, or resolving agent, making it indispensable in pharmaceuticals, agrochemicals, and advanced material synthesis.

The 93379-48-7 compound, commonly referred to as (-)-Taddol, is renowned for its rigid C2-symmetric structure. This unique architecture enables precise control over stereochemical outcomes in reactions such as Diels-Alder cycloadditions, aldol condensations, and hydrogenations. Its role in enantioselective catalysis has been extensively documented, with applications ranging from drug intermediates to fine chemicals. The growing demand for chiral purity in APIs (Active Pharmaceutical Ingredients) has further amplified interest in (-)-Taddol derivatives.

Recent advancements in green chemistry have spotlighted (-)-Taddol as a sustainable alternative to traditional metal-based catalysts. Its biodegradability and low toxicity align with global trends toward eco-friendly synthesis. A 2023 study highlighted its efficacy in photocatalysis, a hot topic in renewable energy and CO2 reduction research. Users searching for "chiral catalysts for asymmetric synthesis" or "sustainable alternatives to transition metals" will find (-)-Taddol highly relevant.

From an industrial perspective, 93379-48-7 is prized for its scalability. Manufacturers optimize its production via tartaric acid resolution, ensuring high enantiomeric excess (ee >99%). FAQs like "How to improve yield in Taddol-mediated reactions?" often cite temperature control and solvent selection as critical factors. The compound’s stability under aerobic conditions also simplifies handling, addressing common lab concerns.

Innovations in (-)-Taddol applications continue to emerge. For instance, its integration into MOFs (Metal-Organic Frameworks) for gas storage has opened new avenues in materials science. Meanwhile, computational chemists leverage its predictable stereodynamics for AI-driven reaction optimization, a trending search term in 2024. This synergy of experimental and theoretical approaches underscores (-)-Taddol’s enduring relevance.

In summary, (-)-Taddol (CAS No. 93379-48-7) remains a cornerstone of modern stereochemistry. Its dual role as a chiral scaffold and eco-catalyst resonates with contemporary priorities like sustainability and precision synthesis. Whether you’re exploring "non-toxic chiral auxiliaries" or "high-ee reaction protocols," this compound offers unparalleled utility across scientific disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:93379-48-7)(-)-Taddol
A844576
Purity:99%
Quantity:100g
Price ($):212.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:93379-48-7)(-)-Taddol
1661378
Purity:98%
Quantity:Company Customization
Price ($):Inquiry
Email